9,9'-Bifluorene
CAS No.: 1530-12-7
Cat. No.: VC20922931
Molecular Formula: C26H18
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1530-12-7 |
|---|---|
| Molecular Formula | C26H18 |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | 9-(9H-fluoren-9-yl)-9H-fluorene |
| Standard InChI | InChI=1S/C26H18/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16,25-26H |
| Standard InChI Key | QXAIDADUIMVTPS-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4C5=CC=CC=C5C6=CC=CC=C46 |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4C5=CC=CC=C5C6=CC=CC=C46 |
Introduction
Chemical Structure and Fundamental Properties
9,9'-Bifluorene features a molecular structure comprised of two fluorene moieties linked at their 9-positions. Each fluorene unit consists of a five-membered ring fused to two benzene rings, creating a tricyclic system. The connection between the two fluorene units at the 9,9' positions results in a non-planar conformation due to steric hindrance between the aromatic rings .
Basic Identification and Properties
The compound possesses several identifying characteristics that distinguish it from related structures:
Physical Properties
The physical properties of 9,9'-Bifluorene have been extensively studied, providing valuable insights into its behavior under various conditions. These properties are critical for understanding its potential applications and handling requirements.
Thermodynamic Properties
Thermodynamic data for 9,9'-Bifluorene reveals important information about its phase transitions and stability:
Solubility and Physical State
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 9,9'-Bifluorene, allowing for its production with high purity and yield.
Coupling Reactions
One of the most common methods for synthesizing 9,9'-Bifluorene involves various coupling reactions of fluorene derivatives. Particularly, transition metal-catalyzed cross-coupling reactions have proven effective for establishing the 9,9' bond between fluorene units. The Ullmann coupling, which employs copper as a catalyst, has been historically used for the synthesis of 9,9'-Bifluorene from halogenated fluorene precursors. More modern approaches utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which offers milder reaction conditions and potentially higher yields .
Reductive Coupling Methods
Another synthetic pathway involves the reductive coupling of fluorenone. In this approach, 9-fluorenone undergoes reductive coupling in the presence of low-valent titanium or other reducing agents to form 9,9'-Bifluorene. This method is particularly valuable as it provides a direct route from readily available starting materials. The reductive coupling approach typically proceeds through pinacol-type intermediates, which subsequently undergo deoxygenation to yield the desired bifluorenyl product .
Chemical Reactivity
The chemical behavior of 9,9'-Bifluorene is largely influenced by its unique structural features, particularly the 9,9' linkage and the extended aromatic system.
Reactivity at the 9,9' Position
Despite the connection between the two fluorene units, the 9,9' position in 9,9'-Bifluorene remains somewhat reactive. Oxidation at this position can lead to the formation of derivatives such as 9,9'-bifluorenone or [9,9'-Bi-9H-fluorene]-9,9'-diol, which have their own distinct chemical properties and applications .
Electrophilic Aromatic Substitution
The aromatic rings in 9,9'-Bifluorene can undergo typical electrophilic aromatic substitution reactions, including halogenation, nitration, and Friedel-Crafts reactions. These reactions generally occur at the positions most activated by the electronic effects of the bifluorene structure, allowing for further functionalization of the molecule. Such modifications can be utilized to tune the electronic, optical, and physical properties of 9,9'-Bifluorene derivatives for specific applications .
Applications in Materials Science
9,9'-Bifluorene and its derivatives have found numerous applications in materials science, particularly in the development of advanced functional materials.
Organic Electronics
The extended π-conjugated system of 9,9'-Bifluorene makes it a valuable building block for organic electronic materials. Derivatives of 9,9'-Bifluorene have been incorporated into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic devices. The compound's rigid structure contributes to high charge carrier mobility and thermal stability, which are essential properties for electronic applications .
Polymeric Materials
9,9'-Bifluorene serves as a precursor for the synthesis of high-performance polymers. Polymerization through various positions on the bifluorene scaffold can yield materials with tailored properties for specific applications. For instance, polymers incorporating 9,9'-Bifluorene units often exhibit excellent thermal stability, mechanical strength, and optical properties, making them suitable for high-performance engineering plastics and specialty coatings .
Comparative Analysis with Related Compounds
Comparing 9,9'-Bifluorene with structurally related compounds provides valuable insights into structure-property relationships and helps to contextualize its specific characteristics.
Comparison with [9,9'-Bi-9H-fluorene]-9,9'-diol
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Typical Applications |
|---|---|---|---|---|
| 9,9'-Bifluorene | C₂₆H₁₈ | 330.42 | Two fluorene units connected at 9,9' positions | Organic electronics, polymeric materials |
| [9,9'-Bi-9H-fluorene]-9,9'-diol | C₂₆H₁₈O₂ | 362.40 | Two hydroxyl groups at 9,9' positions | Chemical synthesis, material science |
| 9,9-Bis(4-aminophenyl)fluorene | C₂₅H₂₀N₂ | 348.44 | Two aminophenyl groups at 9-position | Polyimides, high-temperature polymers |
| 9,9-Bis(4-hydroxyphenyl)fluorene | C₂₅H₁₈O₂ | 350.41 | Two hydroxyphenyl groups at 9-position | Epoxy resins, polycarbonates |
Research Developments and Future Directions
Recent research has expanded our understanding of 9,9'-Bifluorene and its potential applications in various fields. These developments highlight the compound's versatility and suggest promising directions for future investigation.
Advances in Synthesis and Functionalization
Modern synthetic methodologies have enabled more efficient preparation of 9,9'-Bifluorene with higher yields and purity. Advances in transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, have provided more selective and environmentally friendly routes to 9,9'-Bifluorene and its derivatives. Additionally, new approaches for functionalizing the bifluorene scaffold at specific positions have been developed, allowing for precise tuning of the compound's properties for targeted applications .
Emerging Applications in Nanotechnology
Recent studies have explored the use of 9,9'-Bifluorene and its derivatives in nanotechnology applications. The compound's rigid structure and extended π-system make it suitable for incorporation into supramolecular assemblies, such as molecular wires, sensors, and light-harvesting systems. Research in this area continues to reveal new possibilities for utilizing 9,9'-Bifluorene in advanced nanomaterials and devices .
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